

# Unveiling the Chemical Architecture and Biological Potential of Laserine: A Technical Guide

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## Compound of Interest

Compound Name: *Laserine*

Cat. No.: *B2997710*

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## Introduction

**Laserine**, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Laserine**, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development. While comprehensive data on **Laserine**'s specific biological mechanisms are still emerging, this guide consolidates the available information and draws parallels with related compounds to illuminate its potential pathways of action.

## Chemical Structure and Physicochemical Properties

**Laserine** is chemically identified as [1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate.<sup>[1]</sup> Its molecular formula is C<sub>21</sub>H<sub>26</sub>O<sub>7</sub>, and it has a molecular weight of 390.43 g/mol.<sup>[1]</sup>

Property	Value	Reference
IUPAC Name	[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate	[1]
Molecular Formula	C <sub>21</sub> H <sub>26</sub> O <sub>7</sub>	[1]
Molecular Weight	390.43 g/mol	[1]
CAS Number	19946-83-9	[1][2]
InChI Key	YIFLQBNCXIFWEL-AJDRMPRJSA-N	[3]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Laserine**. While a complete set of published spectra for **Laserine** is not readily available, a <sup>13</sup>C NMR spectrum has been referenced.

Table 1: Spectroscopic Data of **Laserine**

Technique	Data (Predicted or Referenced)
<sup>13</sup> C NMR	Data available on SpectraBase
<sup>1</sup> H NMR	Data not currently available in public databases.
Mass Spectrometry	Fragmentation pattern not yet published.
Infrared (IR) Spectroscopy	Data not currently available in public databases.
UV-Vis Spectroscopy	As a phenylpropanoid ester with aromatic rings, Laserine is expected to exhibit UV absorption.[3]

## Experimental Protocols

## Isolation of Daucane Esters from Ferula Species (General Procedure)

**Laserine** belongs to the class of daucane esters and has been reported in various *Ferula* species, including *Ferula communis*, *Ferula linkii*, and *Ferula tingitana*.<sup>[1]</sup> The following is a general protocol for the extraction and isolation of daucane esters from *Ferula* species, which can be adapted for the specific isolation of **Laserine**.

### 1. Plant Material and Extraction:

- Air-dried and finely ground roots of the *Ferula* species (e.g., *Ferula communis*) are used as the starting material.
- The ground material is extracted with a suitable solvent, such as methanol or dichloromethane, at room temperature for an extended period (e.g., 48 hours).
- The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

### 2. Chromatographic Separation:

- The crude extract is subjected to column chromatography on silica gel.
- A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions exhibiting similar TLC profiles are combined.

### 3. Purification:

- Further purification of the fractions containing the target daucane esters is achieved through repeated chromatographic techniques, which may include preparative HPLC or crystallization.

## Biological Activity

While specific quantitative biological activity data for **Laserine** is limited in publicly accessible literature, related daucane esters isolated from *Ferula* and *Laserpitium* species have demonstrated significant cytotoxic and anti-inflammatory properties.

## Cytotoxic Activity

Numerous daucane esters have shown antiproliferative activity against various human tumor cell lines.<sup>[4][5]</sup> For instance, certain daucane derivatives have exhibited potent cytotoxicity against HeLa, A549, HL-60, and Jurkat cell lines.<sup>[5]</sup> The mechanism of action for some daucane esters involves the induction of apoptosis through the production of reactive oxygen species (ROS).<sup>[4]</sup>

Table 2: Cytotoxic Activity of Related Daucane Esters

Compound/Extract	Cell Line	IC <sub>50</sub> (μM)	Reference
Daucane Ester (DE-11)	HeLa	4.4 ± 0.7	<sup>[5]</sup>
Daucane Ester (DE-11)	A549	2.8 ± 1.4	<sup>[5]</sup>
Daucane Ester (DE-11)	HL-60	2.6 ± 0.4	<sup>[5]</sup>
Daucane Ester (DE-8)	Jurkat	3.3 ± 0.8	<sup>[5]</sup>
Teferidin	PC-3	19.7	<sup>[6]</sup>
Ferutinin	PC-3	19.69 ± 2.22	<sup>[6]</sup>

## Anti-inflammatory Activity

Daucane esters from *Laserpitium latifolium* have been shown to suppress pro-inflammatory pathways, including those dependent on NF-κB and AP-1.<sup>[7]</sup> These compounds have been observed to inhibit the production of inflammatory cytokines and chemokines in human lung epithelial cells.<sup>[7]</sup>

## Potential Signaling Pathway

Given the established anti-inflammatory and pro-apoptotic activities of related daucane esters, a plausible, though not yet directly demonstrated for **Laserine**, mechanism of action could involve the modulation of the NF- $\kappa$ B signaling pathway. The NF- $\kappa$ B pathway is a critical regulator of inflammatory responses and cell survival.

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